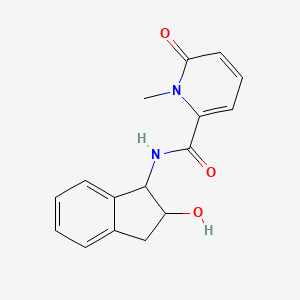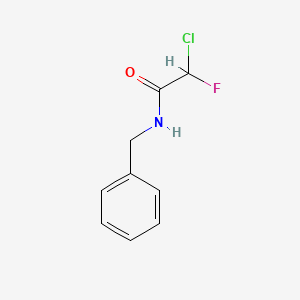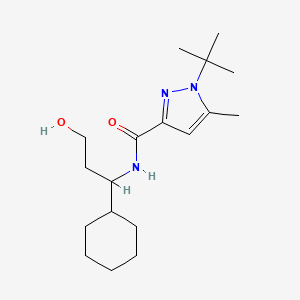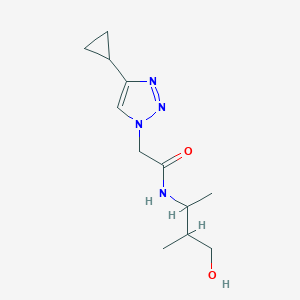
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HIOC, is a chemical compound that has been widely studied for its potential therapeutic applications. HIOC is a small molecule that belongs to the class of indenylamides, which have been shown to possess a range of biological activities. In
作用機序
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory properties. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting cancer cell growth at low concentrations. In addition, this compound has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide research. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the use of this compound as a tool for studying the role of topoisomerases and histone deacetylases in cancer biology is an area of active research.
合成法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide involves the reaction of 2-aminonicotinic acid with 2-hydroxy-1-tetralone in the presence of a catalyst. The resulting product is then converted to the desired compound through a series of chemical reactions. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for large-scale production.
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-12(7-4-8-14(18)20)16(21)17-15-11-6-3-2-5-10(11)9-13(15)19/h2-8,13,15,19H,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTTZAZZBCZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)

![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)